4-(Bromomethyl)-2-fluorobenzenesulphonamide
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Overview
Description
4-(Bromomethyl)-2-fluorobenzenesulphonamide is an organic compound characterized by the presence of a bromomethyl group, a fluorine atom, and a sulphonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-fluorobenzenesulphonamide typically involves the bromination of 2-fluorobenzenesulphonamide. A common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:
2-Fluorobenzenesulphonamide+NBSAIBN, refluxthis compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction of the sulphonamide group can be achieved using reducing agents such as lithium aluminium hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide, DMF).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers depending on the nucleophile used.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
Chemistry: 4-(Bromomethyl)-2-fluorobenzenesulphonamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its sulphonamide group is known for its bioactivity, making it a candidate for antibacterial, antifungal, and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of polymers and advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-2-fluorobenzenesulphonamide exerts its effects depends on its application. In biological systems, the sulphonamide group can interact with enzymes and proteins, inhibiting their function. The bromomethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that alter their activity.
Molecular Targets and Pathways:
Enzyme Inhibition: The sulphonamide group can inhibit enzymes by mimicking the structure of natural substrates or by binding to the active site.
Protein Modification: The bromomethyl group can alkylate nucleophilic residues in proteins, leading to changes in their structure and function.
Comparison with Similar Compounds
- 4-(Bromomethyl)benzenesulphonamide
- 2-Fluoro-4-(methylsulphonyl)benzenesulphonamide
- 4-(Chloromethyl)-2-fluorobenzenesulphonamide
Uniqueness: 4-(Bromomethyl)-2-fluorobenzenesulphonamide is unique due to the presence of both a bromomethyl and a fluorine substituent on the benzene ring. This combination imparts distinct reactivity and properties compared to similar compounds. The fluorine atom increases the compound’s stability and lipophilicity, while the bromomethyl group enhances its reactivity towards nucleophiles.
Properties
IUPAC Name |
4-(bromomethyl)-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c8-4-5-1-2-7(6(9)3-5)13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDZIOXQDCBAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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